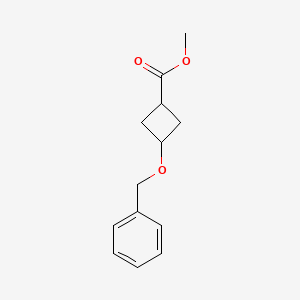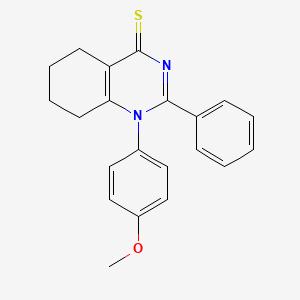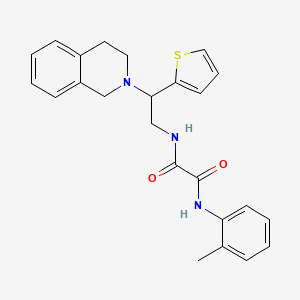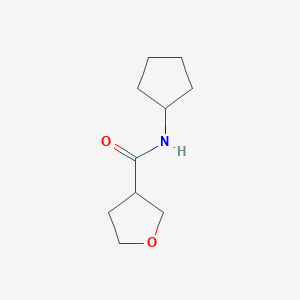
N-cyclopentyloxolane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyloxolane-3-carboxamide is a compound that belongs to the class of carboxamides. Carboxamides are significant in organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and various bioactive products with anticancer, antifungal, and antibacterial properties .
Métodos De Preparación
The synthesis of N-cyclopentyloxolane-3-carboxamide typically involves amidation reactions. Amidation can be achieved through several methods, including catalytic amidation of carboxylic acids, non-catalytic amidation, and transamidation . The activation of carboxylic acid is often a principal focus due to its availability, low cost, and facile conversion into activated derivatives such as anhydride, acyl imidazole, and acyl halide .
Análisis De Reacciones Químicas
N-cyclopentyloxolane-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the increase in the oxidation state of the compound.
Reduction: This reaction involves the decrease in the oxidation state of the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions include catalysts or coupling reagents to activate the carboxylic acid and convert it into a more active intermediate. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-cyclopentyloxolane-3-carboxamide has various scientific research applications, including:
Chemistry: It is used in the synthesis of peptides and lactams.
Industry: It is used in the production of various bioactive products.
Mecanismo De Acción
The mechanism by which N-cyclopentyloxolane-3-carboxamide exerts its effects involves the formation of amide bonds. The carboxamide group can form hydrogen bonds with various enzymes and proteins, inhibiting their activity . This inhibition can lead to various biological effects, including anticancer, antifungal, and antibacterial activities .
Comparación Con Compuestos Similares
N-cyclopentyloxolane-3-carboxamide can be compared with other carboxamide compounds, such as:
Indole 2 and 3-carboxamides: These compounds have unique inhibitory properties due to the presence of the carboxamide moiety, which forms hydrogen bonds with various enzymes and proteins.
8-Methoxycoumarin-3-carboxamides: These compounds have potent anticancer activity against liver cancer by targeting caspase-3/7 and β-tubulin polymerization.
Coumarin-3-carboxamide derivatives: These compounds have shown potential to inhibit the growth of cancer cells.
This compound is unique due to its specific structure and the types of reactions it undergoes, making it valuable in various scientific research applications.
Propiedades
IUPAC Name |
N-cyclopentyloxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10(8-5-6-13-7-8)11-9-3-1-2-4-9/h8-9H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFVXALUWUQSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

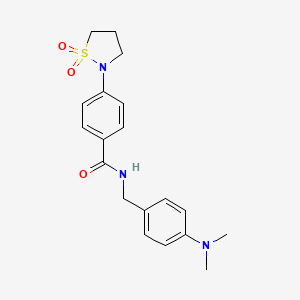
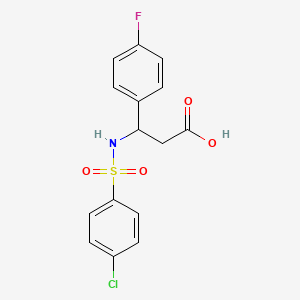
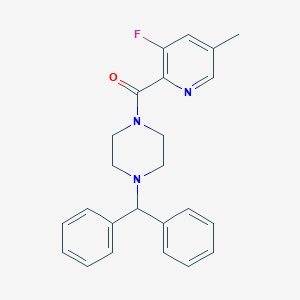
![2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2770042.png)
![2-[(4-Isopropyl-3-methylanilino)methyl]succinic acid](/img/structure/B2770045.png)
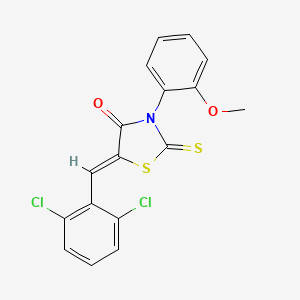
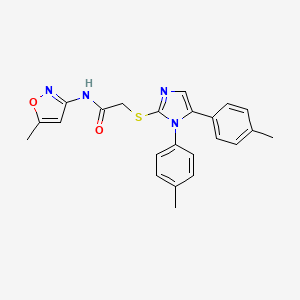
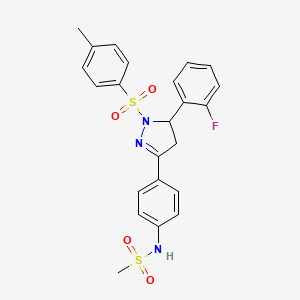
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{6-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2770051.png)

